iBMA nBMA
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Overview
Description
Isobornyl methacrylate (iBMA) and n-butyl methacrylate (nBMA) are methacrylate monomers widely used in various industrial applications. These compounds are known for their excellent properties, such as durability, UV resistance, and flexibility, making them valuable in the production of coatings, adhesives, and other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobornyl Methacrylate (iBMA): iBMA is synthesized through the esterification of methacrylic acid with isobornyl alcohol.
n-Butyl Methacrylate (nBMA): nBMA is produced by esterifying methacrylic acid with n-butanol.
Industrial Production Methods
Both iBMA and nBMA are produced on an industrial scale using similar esterification processes. The key difference lies in the choice of alcohol (isobornyl alcohol for iBMA and n-butanol for nBMA). The reactions are typically carried out in large reactors with continuous monitoring and control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both iBMA and nBMA can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: These compounds can be reduced to their respective alcohols using reducing agents like lithium aluminum hydride.
Substitution: iBMA and nBMA can participate in substitution reactions, where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
Oxidation: Methacrylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized methacrylate derivatives.
Scientific Research Applications
Chemistry
iBMA and nBMA are used as monomers in the synthesis of polymers and copolymers. These polymers exhibit excellent mechanical properties and are used in coatings, adhesives, and sealants .
Biology
In biological research, iBMA and nBMA-based polymers are used in the development of drug delivery systems and tissue engineering scaffolds.
Medicine
Methacrylate-based polymers, including those derived from iBMA and nBMA, are used in medical devices, dental materials, and bone cements.
Industry
iBMA and nBMA are extensively used in the production of paints, coatings, and adhesives. Their excellent UV resistance and flexibility make them ideal for automotive coatings, exterior paints, and wood finishes .
Mechanism of Action
The mechanism of action of iBMA and nBMA involves their polymerization to form high-performance polymers. These monomers undergo free radical polymerization, initiated by heat or light, to form long polymer chains. The resulting polymers exhibit excellent mechanical properties, UV resistance, and durability .
Comparison with Similar Compounds
Similar Compounds
Methyl Methacrylate (MMA): MMA is a widely used methacrylate monomer with similar properties to iBMA and nBMA.
Ethyl Methacrylate (EMA): EMA is another methacrylate monomer with applications in coatings, adhesives, and medical devices.
2-Hydroxyethyl Methacrylate (HEMA): HEMA is used in the production of hydrogels and contact lenses due to its hydrophilic properties.
Uniqueness of iBMA and nBMA
iBMA and nBMA are unique due to their specific properties. iBMA offers excellent UV resistance and flexibility, making it ideal for outdoor applications. nBMA provides good solubility and adhesion properties, making it suitable for coatings and adhesives .
Properties
Molecular Formula |
C16H28O4 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/2C8H14O2/c1-6(2)5-10-8(9)7(3)4;1-4-5-6-10-8(9)7(2)3/h6H,3,5H2,1-2,4H3;2,4-6H2,1,3H3 |
InChI Key |
PDIBTOHRSUGROC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
Related CAS |
9011-53-4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.